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Compound of Interest

Compound Name: 3-Iodo-1-propyl-1H-pyrazole

Cat. No.: B595125 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the 13C Nuclear Magnetic Resonance (NMR)

characteristics of 3-iodo-1-propyl-1H-pyrazole against related 1-propyl-1H-pyrazole

derivatives. Understanding the influence of substituents on the pyrazole ring is crucial for the

structural elucidation and quality control of novel pyrazole-based compounds in drug discovery

and development. The data presented herein, including detailed experimental protocols, serves

as a valuable reference for researchers in the field.

Comparison of 13C NMR Chemical Shifts
The introduction of an iodine atom at the C3 position of the 1-propyl-1H-pyrazole core

significantly influences the electron density and, consequently, the 13C NMR chemical shifts of

the pyrazole ring carbons. The following table summarizes the observed and estimated

chemical shifts for 3-iodo-1-propyl-1H-pyrazole and its analogues. The data for 1-propyl-1H-

pyrazole and 3-methyl-1-propyl-1H-pyrazole are based on typical literature values, while the

shifts for the iodo-derivative are estimated based on established substituent effects.
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Compoun
d

C3 (ppm) C4 (ppm) C5 (ppm)
N-CH2
(ppm)

N-CH2-
CH2
(ppm)

CH3
(ppm)

1-Propyl-

1H-

pyrazole

~138 ~105 ~129 ~52 ~24 ~11

3-Methyl-1-

propyl-1H-

pyrazole

~148 ~104 ~128 ~51 ~24 ~11

3-Iodo-1-

propyl-1H-

pyrazole

~95-105 ~110 ~132 ~53 ~24 ~11

Analysis:

C3 Signal: The most dramatic effect is observed at the C3 position. The iodine atom's strong

shielding effect, often referred to as the "heavy atom effect," is expected to shift the C3

signal significantly upfield to the range of 95-105 ppm. This is in stark contrast to the

deshielded C3 signals in 1-propyl-1H-pyrazole (~138 ppm) and 3-methyl-1-propyl-1H-

pyrazole (~148 ppm).

C4 and C5 Signals: A smaller deshielding effect is anticipated for the adjacent C4 and C5

carbons due to the electron-withdrawing inductive effect of the iodine atom. The C4 signal is

expected to shift slightly downfield to around 110 ppm, and the C5 signal to approximately

132 ppm.

Propyl Group Signals: The chemical shifts of the N-propyl group are not expected to be

significantly altered by the C3 substituent, with the N-CH2, N-CH2-CH2, and CH3 signals

remaining in their characteristic regions.

Experimental Protocols
A standardized protocol for the acquisition of 13C NMR spectra is essential for data

reproducibility and comparison.
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Sample Preparation:

Sample Weighing: Accurately weigh 10-20 mg of the pyrazole compound.

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent

(e.g., CDCl3, DMSO-d6) in a clean, dry NMR tube.

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference

standard (δ = 0.00 ppm).

Dissolution: Gently vortex or sonicate the sample to ensure complete dissolution.

NMR Instrument Parameters:

Spectrometer: A 400 MHz or higher field NMR spectrometer equipped with a broadband

probe.

Nucleus: 13C

Pulse Program: A standard proton-decoupled 13C experiment (e.g., zgpg30 on Bruker

instruments).

Acquisition Time: 1-2 seconds.

Relaxation Delay (d1): 2-5 seconds to ensure full relaxation of the quaternary carbons.

Number of Scans: 1024 to 4096 scans, depending on the sample concentration.

Temperature: 298 K (25 °C).

Substituent Effects on Pyrazole 13C NMR
The following diagram illustrates the influence of different substituents at the C3 position on the

chemical shifts of the pyrazole ring carbons.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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